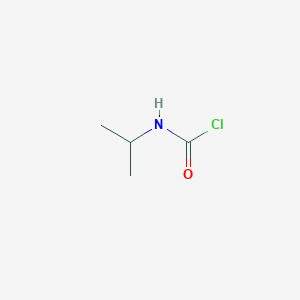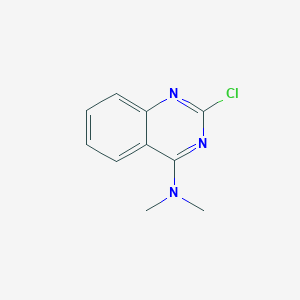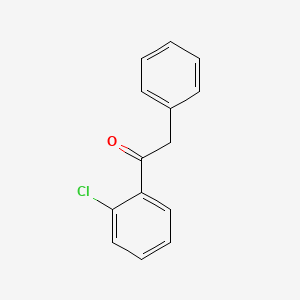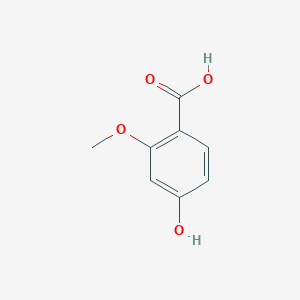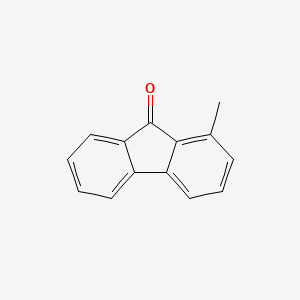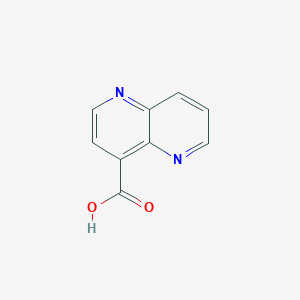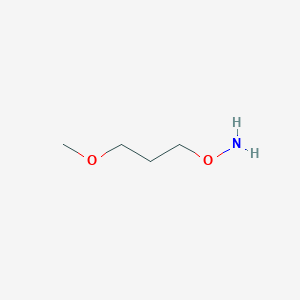
O-(3-Methoxypropyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Methoxypropyl)hydroxylamine: is an organic compound with the molecular formula C4H11NO2. It is also known by its IUPAC name, 1-(aminooxy)-3-methoxypropane. This compound is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a 3-methoxypropyl group. It is a colorless liquid that is soluble in polar organic solvents and water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates, where hydroxylamine is reacted with methanol in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production methods for O-(3-methoxypropyl)hydroxylamine typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-methoxypropyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes and nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-(3-methoxypropyl)hydroxylamine is used as a reagent in organic synthesis for the preparation of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles. It is also used in the late-stage functionalization of natural products, drugs, and functional molecules .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
O-(3-methoxypropyl)hydroxylamine exerts its effects through its ability to act as a nucleophile and participate in various chemical reactions. The aminooxy group (-ONH2) is highly reactive and can form covalent bonds with electrophilic centers in target molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Methoxyamine (O-methylhydroxylamine): Similar in structure but with a methyl group instead of a 3-methoxypropyl group.
Hydroxylamine: The parent compound with a hydroxyl group instead of a 3-methoxypropyl group.
O-(2-Methoxyethyl)hydroxylamine: Similar structure with a 2-methoxyethyl group instead of a 3-methoxypropyl group.
Uniqueness: O-(3-methoxypropyl)hydroxylamine is unique due to its specific 3-methoxypropyl group, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
O-(3-methoxypropyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAKIBFSLTUIOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509442 |
Source


|
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343925-88-2 |
Source


|
| Record name | O-(3-Methoxypropyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
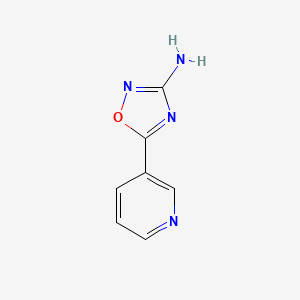
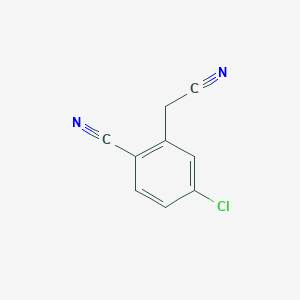

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)
![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)
